molecular formula C15H15NO4S2 B12190058 N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B12190058
M. Wt: 337.4 g/mol
InChI Key: TYUURNXJWVPICH-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound that belongs to the class of sulfonamides and thiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfonyl and thiophene groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and thiophene-2-carboxylic acid.

    Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Coupling Reaction: The acyl chloride is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Final Step: The intermediate is then reacted with acetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness

N-[1-(4-methylbenzenesulfonyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of sulfonyl and thiophene groups, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for diverse applications .

Properties

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C15H15NO4S2/c1-10-5-7-12(8-6-10)22(19,20)15(16-11(2)17)14(18)13-4-3-9-21-13/h3-9,15H,1-2H3,(H,16,17)

InChI Key

TYUURNXJWVPICH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CS2)NC(=O)C

Origin of Product

United States

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